molecular formula C14H22N4O4 B10901654 tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B10901654
M. Wt: 310.35 g/mol
InChI Key: VVEYUPNLGXJJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a substituted pyrazole are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . The structural motif of a Boc-protected piperidine linked to a pyrazole is a recognized scaffold in the synthesis of biologically active molecules. For instance, closely related analogs are documented as important intermediates in the synthesis of targeted therapies such as crizotinib, an anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor . The nitro group on the pyrazole ring presents a versatile handle for further chemical modification, allowing researchers to functionalize the molecule through reduction to an amine or through various cross-coupling reactions, thereby enabling the exploration of structure-activity relationships (SAR) . This compound is intended for use as a research chemical in laboratory settings only. Safety and Usage Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl 4-(5-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-15-17(10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

VVEYUPNLGXJJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

  • Conditions : Reacting 5-methyl-4-nitro-1H-pyrazole with mesylated piperidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

  • Yield : 60–70% after purification by column chromatography.

Buchwald-Hartwig Amination

  • Catalyst System : Pd(OAc)₂/Xantphos with cesium carbonate (Cs₂CO₃) in toluene at 110°C.

  • Advantage : Higher regioselectivity and reduced side products compared to nucleophilic substitution.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
Nitration Temperature0–5°CPrevents decomposition
Coupling SolventAnhydrous DMFEnhances reactivity
Catalyst Loading5 mol% Pd(OAc)₂Balances cost and efficiency

Side Reactions :

  • Over-nitration of pyrazole at elevated temperatures.

  • Boc-deprotection under acidic conditions during nitration.

Analytical Characterization

The final product is validated using:

  • NMR Spectroscopy : Distinct signals for Boc tert-butyl (δ 1.4 ppm) and pyrazole protons (δ 8.2–8.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 310.35 (C₁₄H₂₂N₄O₄).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency during nitration and coupling steps.

  • Solvent Recycling : DMF recovery reduces costs and environmental impact.

  • Quality Control : In-line FTIR monitors nitro group incorporation and Boc stability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the pyrazole ring undergoes catalytic hydrogenation to yield the corresponding amine (-NH₂). This reaction is critical for generating intermediates used in bioactive molecule synthesis.

Conditions :

  • Catalyst : Palladium on carbon (Pd/C)

  • Reagent : Hydrogen gas (H₂)

  • Solvent : Ethanol or methanol

  • Temperature : Room temperature to 60°C

Product :
tert-Butyl 4-(5-methyl-4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Mechanism :
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by successive electron transfers to reduce the nitro group to an amine.

Reaction ComponentDetails
Starting Materialtert-Butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
ReagentsH₂ (1–3 atm), Pd/C (5–10% w/w)
YieldNot explicitly reported; assumed high based on analogous reductions.

Oxidation of the Methyl Group

The methyl (-CH₃) substituent on the pyrazole ring can be oxidized to a carboxylic acid (-COOH), enhancing the compound’s polarity and reactivity.

Conditions :

  • Reagent : Potassium permanganate (KMnO₄)

  • Solvent : Water or acidic/basic aqueous medium

  • Temperature : 60–100°C

Product :
tert-Butyl 4-(4-nitro-5-carboxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

Mechanism :
KMnO₄ acts as a strong oxidizing agent, cleaving the C-H bonds of the methyl group to form a carboxylic acid via intermediate diol and ketone stages.

Reaction ParameterValue
Oxidizing AgentKMnO₄ (excess)
pHAcidic (H₂SO₄) or basic (NaOH)
Key Intermediate5-Methyl → 5-carboxylic acid

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing nature activates the pyrazole ring for nucleophilic substitution, enabling replacement with other functional groups.

Conditions :

  • Nucleophiles : Hydroxide (OH⁻), amines (NH₃), or halides (X⁻)

  • Solvent : Polar aprotic (e.g., DMF, DMSO)

  • Temperature : 80–120°C

Example Reaction :
Replacement of -NO₂ with -OH under basic conditions:
Product :
tert-Butyl 4-(5-methyl-4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

ParameterDetails
Leaving GroupNitro (-NO₂)
Driving ForceAromatic ring activation by -NO₂
SelectivityPosition-specific substitution at C-4 of pyrazole.

Functionalization via Piperidine Modifications

The piperidine ring’s Boc (tert-butyloxycarbonyl) group can be selectively removed to expose a secondary amine for further derivatization.

Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0–25°C

Product :
4-(5-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

StepOutcome
DeprotectionBoc group removal yields free amine
Follow-up ReactionsAlkylation, acylation, or coupling reactions .

Table 2: Comparative Reactivity of Functional Groups

GroupReactivityCommon Transformations
Nitro (-NO₂)High (electron-withdrawing)Reduction, substitution
Methyl (-CH₃)ModerateOxidation
Boc-protectedLow (stable under basic conditions)Acidic deprotection

Mechanistic Insights

  • Nitro Group : Serves as a directing group for electrophilic substitution and a precursor for amine synthesis.

  • Piperidine Ring : The Boc group stabilizes the ring during reactions, preventing unwanted side reactions .

This compound’s versatility in undergoing nitro reductions, oxidations, and substitutions underscores its value in synthesizing complex molecules for therapeutic and industrial applications.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has been studied for its potential interactions with neurotransmitter receptors. The presence of the piperidine moiety suggests possible applications in:

  • Neurological Disorders : Research indicates that the compound may influence signaling pathways related to mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and anxiety disorders.
  • Drug Development : Its ability to interact with various receptors positions it as a lead compound for the development of new pharmaceuticals targeting central nervous system disorders.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. For instance:

  • It can be utilized to synthesize derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs .
  • The synthesis pathways often involve multiple steps, typically starting from simpler piperidine derivatives, allowing for the modification of functional groups to optimize biological activity .

Case Study 1: Interaction Studies

Preliminary studies have shown that this compound exhibits notable binding affinities to neurotransmitter receptors, which are crucial for understanding its mechanism of action. Further research is required to elucidate the specific pathways influenced by this compound and its potential therapeutic effects.

Case Study 2: Synthesis and Yield

A detailed synthesis report highlighted that this compound can be synthesized through a three-step process, yielding approximately 49.9% overall . This efficiency in synthesis is advantageous for scaling up production for further research and potential clinical applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate with structurally analogous derivatives, focusing on substituent effects, reactivity, and synthetic pathways.

Substituent Effects on Reactivity and Stability

  • Nitro vs. Halogen Substituents: tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (): The bromo substituent at position 4 of the pyrazole ring acts as a leaving group, favoring nucleophilic aromatic substitution (SNAr). In contrast, the nitro group in the target compound is electron-withdrawing, reducing electron density on the pyrazole ring and directing reactivity toward reduction or electrophilic attacks. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (): The iodo substituent, like bromo, facilitates SNAr but with slower kinetics due to larger atomic size. The nitro group’s stronger electron-withdrawing nature may render the target compound more reactive in reduction reactions (e.g., catalytic hydrogenation to amines) .

Influence of Heterocyclic Core Modifications

  • Pyrazole vs. Indazole Derivatives: tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (): Indazole derivatives exhibit enhanced aromaticity and planar geometry compared to pyrazole-based compounds, improving π-π stacking interactions in protein binding. The target compound’s pyrazole core, however, offers greater synthetic flexibility for introducing nitro groups, which are less common in indazole systems due to steric hindrance .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight Key Substituents Polarity
This compound (Target) ~325 (estimated) 5-methyl, 4-nitro High (nitro)
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate () 344.25 4-bromo, 3-methyl Moderate
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate () 454.0 6-methoxy, pyrimidine-amide High

The target compound’s estimated molecular weight (~325) is lower than brominated pyrazole (344.25) and indazole derivatives (454.0), suggesting advantages in pharmacokinetic properties such as membrane permeability .

Biological Activity

Tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety that includes a nitro group. The synthesis typically involves the reaction of piperidine derivatives with nitro-substituted pyrazoles under controlled conditions to ensure high yield and purity.

Table 1: Structural Characteristics

ComponentStructure
Tert-butyl Group-C(CH₃)₃
Piperidine RingC₅H₁₁N
Pyrazole MoietyC₃H₃N₂O₂

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it demonstrated a notable capacity to neutralize reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It was shown to reduce pro-inflammatory cytokine production in models of acute inflammation, indicating its potential as a therapeutic agent for inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : It appears to modulate signaling pathways associated with oxidative stress and inflammation, potentially through the NF-kB pathway.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds showed that tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine exhibited superior antimicrobial activity compared to other tested compounds. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, confirming its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Q & A

Basic Questions

Q. What are the established synthetic protocols for tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate (a related intermediate) is synthesized via nucleophilic substitution between 2-fluoro-4-methyl-1-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions. Intermediates are validated using LCMS (e.g., [M+H]+ 336) and purified via column chromatography (81% yield reported for similar steps). Critical validation includes monitoring nitro-group stability during cyclization to avoid byproducts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of fine particulates.
  • Handling : Wear nitrile gloves and eye/face protection (e.g., goggles) due to potential irritancy.
  • Storage : Store in a cool, dry environment away from oxidizing agents.
    Lab facilities must ensure access to eyewash stations and emergency showers, as recommended for structurally similar piperidine derivatives .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms functional groups (e.g., tert-butyl at δ 1.4 ppm, pyrazole protons at δ 7.2–8.1 ppm). LCMS ([M+H]+ 336 for intermediates) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, a = 6.0568 Å, b = 12.0047 Å) resolves molecular geometry. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during nitro-pyrazole coupling?

  • Methodological Answer : Key variables include:

  • Catalysts : Use Pd/C or CuI for Suzuki-Miyaura coupling (if applicable) to enhance regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates.
  • Temperature : Controlled heating (60–80°C) minimizes decomposition of the nitro group.
    Post-reaction purification via recrystallization (e.g., ethyl acetate/hexane) achieves >95% purity, as demonstrated for analogous compounds .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?

  • Methodological Answer :

  • Refinement Software : SHELXL (via SHELXPRO interface) enables manual adjustment of anisotropic displacement parameters and hydrogen bonding networks.
  • Data Quality : Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities. For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin fractions .
  • Validation Tools : Check R-factor convergence (e.g., R1 < 0.05) and Platon SQUEEZE for solvent-accessible voids .

Q. How do computational methods (e.g., DFT) aid in understanding the compound’s reactivity and tautomeric equilibria?

  • Methodological Answer :

  • Tautomer Analysis : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level predicts energy differences between nitro-pyrazole tautomers. IR frequency calculations validate stable conformers.
  • Reactivity Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets, such as kinase active sites.
    Experimental-computational synergy is critical, as shown for pyrazole-4-carboxylic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.